N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and urea under acidic conditions to form 4-ethyl-6-oxo-1,6-dihydropyrimidine.
Synthesis of the Pyrazole Ring: Reacting 3-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents to introduce the pyrimidine moiety.
Coupling with Benzamide: Finally, coupling the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and benzamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydroxyl or amine groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential therapeutic agent for diseases due to its unique structure.
- Explored for anti-inflammatory, anti-cancer, and anti-viral properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide: Lacks the methoxy groups on the benzamide ring.
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide: Has a methyl group instead of an ethyl group on the pyrimidine ring.
This detailed overview provides a comprehensive understanding of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-5-12-9-17(25)22-19(20-12)24-16(8-11(2)23-24)21-18(26)14-7-6-13(27-3)10-15(14)28-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHZRTRDHCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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